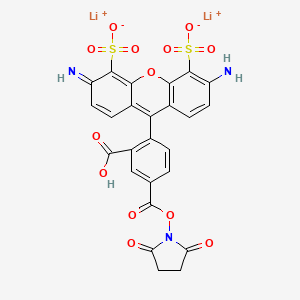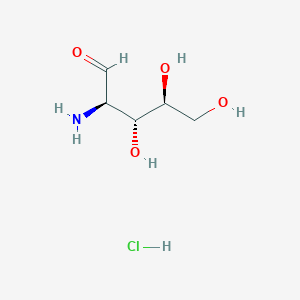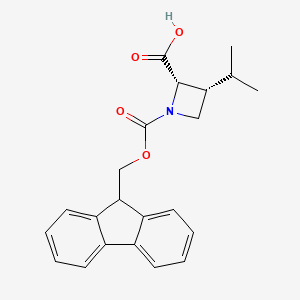
1-Imino-4-methylthiomorpholine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imino-4-methylthiomorpholine 1-oxide is an organic compound with the molecular formula C₅H₁₂N₂OS and a molecular weight of 148.23 g/mol This compound is characterized by the presence of an imino group, a methyl group, and a thiomorpholine ring with an oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imino-4-methylthiomorpholine 1-oxide typically involves the reaction of thiomorpholine with an oxidizing agent. One common method is the oxidation of 4-methylthiomorpholine using hydrogen peroxide or a similar oxidizing agent under controlled conditions . The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the process likely involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-Imino-4-methylthiomorpholine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
1-Imino-4-methylthiomorpholine 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Imino-4-methylthiomorpholine 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methylmorpholine N-oxide: A similar compound used as a co-oxidant in organic synthesis.
4-Methylmorpholine 4-oxide: Another related compound with similar structural features and applications.
Uniqueness
1-Imino-4-methylthiomorpholine 1-oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its imino group and thiomorpholine ring with an oxide functional group make it a versatile compound for various research applications.
Properties
Molecular Formula |
C5H12N2OS |
|---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
1-imino-4-methyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C5H12N2OS/c1-7-2-4-9(6,8)5-3-7/h6H,2-5H2,1H3 |
InChI Key |
INFCEOUKNCQKCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCS(=N)(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


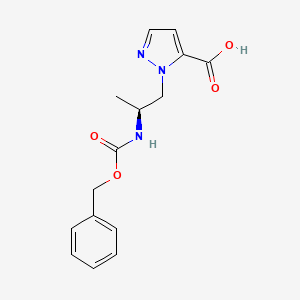
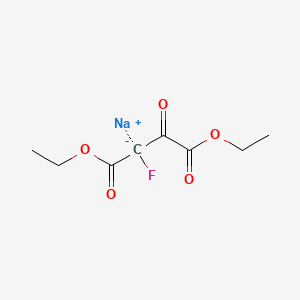
![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)

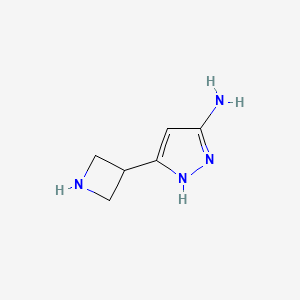

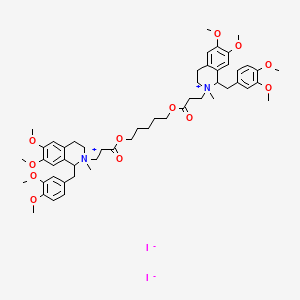
![5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12842379.png)


